2-[(Tert-butoxy)carbonyl]-4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves multiple steps. One common method includes the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction typically occurs under aqueous conditions or in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale methods, with adjustments for scalability and efficiency. The use of automated synthesis equipment and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used reagents for removing the Boc group.
Substitution Reactions: Various nucleophiles can be introduced to the molecule under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Boc deprotection yields the free amine form of the compound .
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:
Peptide and Protein Chemistry: The Boc group is commonly used to protect amine groups during peptide synthesis.
Synthesis of Stereoisomers: The compound is used in the synthesis of various stereoisomers, which are important in drug development and other research areas.
Precursor to β-Amino Acids:
Peptidomimetic Synthesis: The compound is valuable in the synthesis of rigid dipeptide mimetics, which are important in peptide-based drug discovery.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The removal of the Boc group involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-4-carboxylic acid
- 2-[(Tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- 2-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Uniqueness
2-[(Tert-butoxy)carbonyl]-4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to the presence of the difluoromethyl group, which can influence its reactivity and potential applications. The combination of the Boc-protected amine and the bicyclic structure also contributes to its distinct properties and utility in various research fields.
Properties
Molecular Formula |
C12H17F2NO4 |
---|---|
Molecular Weight |
277.26 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-6-11(7(13)14)4-12(15,5-11)8(16)17/h7H,4-6H2,1-3H3,(H,16,17) |
InChI Key |
DZRYQYWNNPPUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1(C2)C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.